molecular formula C9H8BrFO B14899608 5-Bromo-6-fluorochromane

5-Bromo-6-fluorochromane

Cat. No.: B14899608
M. Wt: 231.06 g/mol
InChI Key: UXIJJRXRUOYTQP-UHFFFAOYSA-N
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Description

5-Bromo-6-fluorochromane is a halogenated chromane derivative characterized by bromine and fluorine substituents at the 5th and 6th positions of the chromane scaffold. Chromane derivatives are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring, making them structurally versatile for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

5-bromo-6-fluoro-3,4-dihydro-2H-chromene

InChI

InChI=1S/C9H8BrFO/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h3-4H,1-2,5H2

InChI Key

UXIJJRXRUOYTQP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2Br)F)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluorochromane typically involves the bromination and fluorination of chromane derivatives. One common method is the electrophilic bromination of 6-fluorochromane using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-fluorochromane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Amino or thiol derivatives of chromane.

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

5-Bromo-6-fluorochromane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluorochromane involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to biological targets, leading to various biological effects. For example, the compound may inhibit specific enzymes or receptors, leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Table 1: Key Properties of 5-Bromo-6-fluorochromane and Analogues

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Purity/Yield Melting Point (°C) Key Features
This compound* 5-Br, 6-F C₉H₈BrFO 231.06 N/A N/A Base structure for derivatization
6-Bromo-3-fluoro-3-methylchromane 6-Br, 3-F, 3-CH₃ C₁₀H₁₀BrFO 261.09 51% yield 49–50 Methyl group enhances steric bulk
7-Bromo-6-fluorochroman-4-one 7-Br, 6-F, 4-ketone C₉H₆BrFO₂ 259.05 95% purity N/A Ketone enables nucleophilic reactions
5-Bromo-6-fluoroquinoline 5-Br, 6-F C₉H₅BrFN 242.05 95% purity N/A Quinoline scaffold increases aromaticity
5-Bromo-7-fluorochroman-4-one HCl 5-Br, 7-F, 4-ketone C₉H₇BrClFO₂ 281.51 N/A N/A Hydrochloride salt improves solubility

*Inferred properties based on analogs.

Key Comparative Analysis

(a) Substituent Position Effects

  • This compound vs. 6-Bromo-3-fluoro-3-methylchromane : The bromine and fluorine positions significantly alter reactivity. The 5,6-dihalo pattern in the target compound may favor planar aromatic interactions, whereas the 3,6-substitution in the analog introduces steric hindrance from the methyl group, reducing accessibility for further functionalization .
  • This compound vs. 7-Bromo-6-fluorochroman-4-one: The ketone at position 4 in the latter increases electrophilicity, making it more reactive toward Grignard or hydride reagents compared to the non-ketone chromane .

(b) Scaffold Differences

  • Chromane vs. However, the chromane scaffold offers better metabolic stability due to its saturated oxygen ring .

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